molecular formula C20H22N4O B5192434 N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide

N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide

Cat. No.: B5192434
M. Wt: 334.4 g/mol
InChI Key: NGNUWLZGYANFEU-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methylphenyl group, and a propyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

    Introduction of Substituents: The benzyl, methylphenyl, and propyl groups are introduced through various substitution reactions. For example, the benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Carboxamide Formation: The carboxamide group is typically formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell division or signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-phenylethylamine
  • N-benzyl-1-(4-methylphenyl)methanamine
  • N-benzyl-1-(4-methylphenyl)methanimine

Uniqueness

N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide is unique due to its specific combination of substituents and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-3-7-18-19(20(25)21-14-16-8-5-4-6-9-16)22-23-24(18)17-12-10-15(2)11-13-17/h4-6,8-13H,3,7,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUWLZGYANFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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